molecular formula C12H12N2O2 B1173565 ethyl 4(3H)-quinazolinylideneacetate

ethyl 4(3H)-quinazolinylideneacetate

Cat. No.: B1173565
M. Wt: 216.24
InChI Key: IFEOVGYHLIYIHD-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4(3H)-quinazolinylideneacetate is a quinazolinone-derived compound characterized by a fused bicyclic aromatic system (quinazoline core) with an ethoxycarbonylmethylidene substituent at the 4-position. Its synthesis typically involves the reaction of 4-quinazolinone (1) with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base and acetone as a solvent, yielding the target compound via nucleophilic substitution .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24

IUPAC Name

ethyl (2E)-2-(3H-quinazolin-4-ylidene)acetate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-8H,2H2,1H3,(H,13,14)/b11-7+

InChI Key

IFEOVGYHLIYIHD-YRNVUSSQSA-N

SMILES

CCOC(=O)C=C1C2=CC=CC=C2N=CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The quinazolinone scaffold is widely modified to explore structure-activity relationships. Below is a comparative analysis of ethyl 4(3H)-quinazolinylideneacetate with key analogues:

Compound Core Structure Substituents Synthesis Method Key Applications
This compound Quinazolin-4(3H)-one Ethoxycarbonylmethylidene at position 4 4-Quinazolinone + ethyl chloroacetate, K₂CO₃, acetone Intermediate for heterocyclic derivatives
3-Arylidene-2-phenylquinazolin-4(3H)-ones Quinazolin-4(3H)-one Arylidene and phenyl groups at positions 2/3 Condensation of quinazolinones with aryl aldehydes or thiazolidinones Antimicrobial, anticancer agents
Ethoxyphthalimide-linked quinazolinones Quinazolin-4(3H)-one Phthalimide-ethoxy groups at position 3 Coupling of ethoxyphthalimide with quinazolinone intermediates Enzyme inhibitors (e.g., kinase inhibitors)

Reactivity and Functionalization

  • This compound : The ethoxycarbonylmethylidene group enhances electrophilicity at the 4-position, facilitating nucleophilic attacks for further derivatization (e.g., cyclocondensation with hydrazines or amines) .
  • 3-Arylidene-2-phenylquinazolin-4(3H)-ones: The arylidene moiety introduces conjugation, improving π-stacking interactions in biological systems, which correlates with enhanced antimicrobial activity compared to non-conjugated derivatives .
  • Ethoxyphthalimide derivatives : The phthalimide group confers rigidity and hydrogen-bonding capacity, critical for targeting enzyme active sites .

Research Findings and Limitations

  • Synthetic Flexibility: this compound’s versatility as a building block is well-documented, though its direct biological activity is less pronounced than its derivatives .
  • Thermodynamic Stability: Computational studies suggest that the ethoxycarbonylmethylidene group stabilizes the quinazolinone core via resonance, reducing susceptibility to hydrolytic degradation compared to non-substituted quinazolinones .
  • Gaps in Data: Limited in vivo studies exist for this compound, with most research focusing on in vitro or synthetic applications .

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